molecular formula C18H9ClN4O10 B10890168 1-[2-Chloro-4-(2,4-dinitrophenoxy)phenoxy]-2,4-dinitrobenzene

1-[2-Chloro-4-(2,4-dinitrophenoxy)phenoxy]-2,4-dinitrobenzene

Cat. No.: B10890168
M. Wt: 476.7 g/mol
InChI Key: PXLQQMFBLONEQW-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(2,4-dinitrophenoxy)phenoxy]-2,4-dinitrobenzene is a complex organic compound characterized by the presence of multiple nitro groups and phenoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-4-(2,4-dinitrophenoxy)phenoxy]-2,4-dinitrobenzene typically involves multiple steps, starting with the nitration of chlorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid to introduce nitro groups. The phenoxy linkages are formed through nucleophilic aromatic substitution reactions, where phenol derivatives react with chlorinated aromatic compounds under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Chloro-4-(2,4-dinitrophenoxy)phenoxy]-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Formation of dinitrobenzene derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-[2-Chloro-4-(2,4-dinitrophenoxy)phenoxy]-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce nitro and phenoxy groups into other compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[2-Chloro-4-(2,4-dinitrophenoxy)phenoxy]-2,4-dinitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, altering the oxidative state of biological molecules. The phenoxy linkages may facilitate binding to specific sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

    1-Chloro-2,4-dinitrobenzene: A simpler compound with similar nitro and chloro functionalities.

    2,4-Dinitrophenoxy ethanol: Another compound with dinitrophenoxy groups, used as a plasticizer in propellants.

    1-Bromo-2,4-dinitrobenzene: Similar structure with a bromine atom instead of chlorine.

Properties

Molecular Formula

C18H9ClN4O10

Molecular Weight

476.7 g/mol

IUPAC Name

1-[3-chloro-4-(2,4-dinitrophenoxy)phenoxy]-2,4-dinitrobenzene

InChI

InChI=1S/C18H9ClN4O10/c19-13-9-12(32-17-4-1-10(20(24)25)7-14(17)22(28)29)3-6-16(13)33-18-5-2-11(21(26)27)8-15(18)23(30)31/h1-9H

InChI Key

PXLQQMFBLONEQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=CC(=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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